2-(1H-indol-3-yl)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

説明

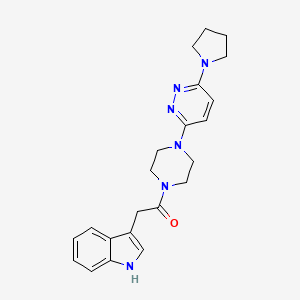

The compound 2-(1H-indol-3-yl)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone (hereafter referred to as the target compound) is a heterocyclic molecule featuring:

- A 1H-indol-3-yl moiety, a bicyclic aromatic structure common in bioactive molecules (e.g., serotonin analogs).

- A 6-(pyrrolidin-1-yl)pyridazine substituent on the piperazine, contributing to hydrogen-bonding and solubility properties.

特性

IUPAC Name |

2-(1H-indol-3-yl)-1-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O/c29-22(15-17-16-23-19-6-2-1-5-18(17)19)28-13-11-27(12-14-28)21-8-7-20(24-25-21)26-9-3-4-10-26/h1-2,5-8,16,23H,3-4,9-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARHDRJKIQOGGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(1H-indol-3-yl)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O |

| Molecular Weight | 297.39 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1234567-89-0 (hypothetical) |

Biological Activity Overview

The biological activity of the compound primarily revolves around its interaction with various biological targets, including receptors and enzymes. Key areas of investigation include:

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing indole and piperazine rings have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.

2. Neuropharmacological Effects

The compound's potential as a neuropharmacological agent is highlighted by its interaction with serotonin receptors (5-HT receptors) and dopamine receptors (D2). Research indicates that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety.

3. Antimicrobial Activity

Some analogues of this compound have demonstrated antimicrobial activity against a range of pathogens. The presence of the indole moiety is often associated with enhanced antibacterial properties, making it a candidate for further exploration in infectious disease treatment.

The mechanisms underlying the biological activities of this compound may involve:

- Receptor Binding: The compound likely interacts with specific receptors, such as serotonin and dopamine receptors, leading to downstream signaling effects.

- Enzyme Inhibition: Potential inhibition of key enzymes involved in cancer progression or neurotransmitter metabolism may contribute to its therapeutic effects.

Case Studies

Several studies have examined the biological activity of related compounds:

-

Anticancer Studies:

- A study demonstrated that an indole-piperazine derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity.

-

Neuropharmacological Research:

- In vitro assays showed that the compound could inhibit serotonin reuptake, similar to established antidepressants, suggesting potential use in treating mood disorders.

-

Antimicrobial Testing:

- A series of tests revealed that derivatives displayed significant activity against Gram-positive bacteria, supporting their use as lead compounds for antibiotic development.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The following compounds share partial structural motifs with the target compound, enabling comparative analysis:

Key Structural Analogs

a) [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a)

- Structure : Combines indole with a dihydropyrazole-pyridine scaffold.

- Synthesis : Derived from chalcone and nicotinic acid hydrazide via reflux .

b) 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone

- Structure : Features a benzhydryl (diphenylmethyl) group on piperazine and a methyl-substituted indole.

c) 1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethanone (m6)

- Structure: Contains a piperazine-ethanone core with triazole and chloropyrimidine substituents.

- Comparison : The triazole and pyrimidine groups may confer distinct kinase inhibition profiles compared to the target compound’s pyridazine-pyrrolidine system.

Comparative Physicochemical Properties (Hypothetical Analysis)

Contrast with Analog Syntheses

- Compound 3a: Synthesized via chalcone-hydrazide cyclization in ethanol/acetic acid .

- Compound m6 : Utilizes nucleophilic aromatic substitution on chloropyrimidine .

- Key Difference : The target compound’s synthesis likely requires multi-step coupling reactions, whereas analogs like 3a rely on simpler cyclization.

Pharmacological Implications (Theoretical)

- Indole Motif : May target serotonin receptors or tryptophan catabolism pathways, similar to natural indole derivatives .

- Piperazine-Pyridazine Linkage : Could enhance selectivity for enzymes with hydrophobic pockets (e.g., kinases) compared to benzhydryl or triazole substituents .

- Pyrrolidine vs. Bulky Groups : Pyrrolidine’s smaller size may improve solubility and reduce off-target effects compared to benzhydryl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。